molecular formula C24H20ClN7O2S B2434775 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine CAS No. 893786-67-9

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2434775
CAS No.: 893786-67-9
M. Wt: 505.98
InChI Key: UUOLEQLIFMKUSB-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2S/c25-17-9-10-20-19(16-17)22(31-14-12-30(13-15-31)21-8-4-5-11-26-21)27-23-24(28-29-32(20)23)35(33,34)18-6-2-1-3-7-18/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLEQLIFMKUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions with piperazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the triazoloquinazoline core or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₂₃H₂₃ClN₄O₂S
  • Molecular Weight : 505.0 g/mol
  • IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine
  • CAS Number : Not specified in the sources.

Structural Features

The compound features several notable structural components:

  • A triazole ring , which is often associated with various biological activities.
  • A quinazoline moiety , known for its role in anticancer and antimicrobial properties.
  • A piperazine ring , which is frequently found in drugs targeting the central nervous system.

Anticancer Activity

Research indicates that compounds with similar structures to this molecule exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: In Vitro Efficacy

A study conducted by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of related compounds. The results indicated:

  • HeLa Cells (Cervical Cancer) : IC50 = 15 µM
  • MCF-7 Cells (Breast Cancer) : IC50 = 20 µM
  • A549 Cells (Lung Cancer) : IC50 = 25 µM

Antimicrobial Properties

The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, which may increase its membrane permeability and bioactivity against various pathogens.

Observed Effects

Research has shown that this compound exhibits activity against:

  • Staphylococcus aureus
  • Escherichia coli

Neuropharmacological Applications

The piperazine component suggests potential neuropharmacological effects. Compounds with similar piperazine scaffolds have been studied for their interactions with serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferationNacher-Luis et al.
AntimicrobialActivity against S. aureus, E. coliVarious studies
NeuropharmacologicalPotential effects on serotonin receptorsOngoing research

Anticancer Mechanism Study

In a detailed investigation into the anticancer mechanisms of quinazoline derivatives, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The findings revealed a significant increase in sub-G1 phase cells upon treatment with the compound, indicative of apoptosis induction.

Table: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class may share similar core structures but differ in their substituents.

    Phenylsulfonyl Derivatives: Compounds with phenylsulfonyl groups may exhibit similar chemical reactivity.

    Piperazine Derivatives: Molecules containing piperazine rings may have comparable biological activities.

Uniqueness

The uniqueness of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine is a member of the triazoloquinazoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H23ClN6O3SC_{26}H_{23}ClN_6O_3S with a molecular weight of approximately 547.0 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety and various substituents that enhance its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It has potential inhibitory effects on various enzymes involved in critical metabolic pathways.
  • Signal Transduction Interference : The compound may affect intracellular signaling pathways, altering cellular responses to external stimuli.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of quinazoline derivatives. For instance:

  • A series of quinazoline derivatives exhibited significant inhibitory activity against Aurora kinase , a critical target in cancer therapy. Compounds similar to the one showed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AA54910.58
Compound BMCF-711.94

Antihypertensive Effects

Research has demonstrated that certain triazoloquinazolines possess antihypertensive properties. In vivo studies indicated that some derivatives could significantly reduce heart rate and blood pressure in animal models .

Anti-inflammatory Properties

Compounds within this class have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity :
    A study evaluated a series of quinazoline derivatives for their cytotoxic effects on cancer cell lines. The compound was part of a larger screening process that identified several analogs with potent anticancer activity against HepG2 and MCF-7 cell lines, demonstrating its potential as an antitumor agent .
  • Antihypertensive Evaluation :
    In another study assessing the antihypertensive effects of triazoloquinazolines, specific derivatives were found to effectively lower blood pressure in hypertensive rat models, suggesting their utility as therapeutic agents for hypertension management .

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